molecular formula C8H12O2 B2986325 2-(Cyclopent-1-en-1-yl)propanoic acid CAS No. 92000-97-0

2-(Cyclopent-1-en-1-yl)propanoic acid

Cat. No.: B2986325
CAS No.: 92000-97-0
M. Wt: 140.182
InChI Key: CQIAXGXUTFQFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopent-1-en-1-yl)propanoic acid, with the CAS number 92000-97-0, is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This carboxylic acid features a cyclopentene ring linked to a propanoic acid group, a structure represented by the SMILES notation CC(C1=CCCC1)C(=O)O . The compound is typically supplied as a liquid and is recommended to be stored at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. In scientific research, this compound serves as a valuable building block for synthesizing and studying more complex molecules. Research indicates its derivatives, such as N-[2-(cyclopent-1-en-1-yl)phenyl]arylamides, are subjects of investigation in mass spectrometry, where their molecular ions undergo specific fragmentation and cyclization processes to form heterocyclic structures like substituted 3,1-benzoxazines . These studies provide insight into isomerization processes and the influence of substituents on reaction pathways, which is crucial for research in organic and heterocyclic chemistry . The compound can be sourced in various packaging and purity grades, including high and ultra-high purity forms suitable for specialized research applications .

Properties

IUPAC Name

2-(cyclopenten-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h4,6H,2-3,5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIAXGXUTFQFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopent-1-en-1-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of cyclopentene with a suitable carboxylating agent under controlled conditions. For example, the reaction of cyclopentene with carbon dioxide in the presence of a catalyst can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopent-1-en-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives .

Scientific Research Applications

2-(Cyclopent-1-en-1-yl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopent-1-en-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. Additionally, the cyclopentene ring can participate in hydrophobic interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

(2R)-2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic Acid

  • Structure : Replaces the cyclopentene ring with a cyclohexene moiety and adds an acetamido group.
  • Molecular Formula: C₁₁H₁₇NO₃ (MW: 211.26 g/mol) vs. C₉H₁₂O₂ (estimated MW: 168.19 g/mol for 2-(cyclopent-1-en-1-yl)propanoic acid).
  • The acetamido group introduces hydrogen-bonding capability, which may improve solubility in aqueous environments .

Cyclopropanecarboxylic Acid Derivatives (e.g., 2-[4-(3-Hydroxy-5-oxo-1-cyclopenten-1-yl)-2-butenyl]-cyclopropanecarboxylic Acid)

  • Structure : Incorporates a cyclopropane ring and a hydroxylated cyclopentenyl group.
  • Molecular Formula : C₁₃H₁₆O₄ (MW: 236.26 g/mol).
  • Key Differences :
    • The cyclopropane ring introduces significant ring strain, enhancing reactivity in ring-opening reactions.
    • The conjugated diene system in the side chain may enable photochemical or electrophilic addition reactions, unlike the simpler cyclopentene in the target compound .

Sulfonyl-Containing Analogues (e.g., 2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}propanoic Acid)

  • Structure : Features a sulfonyl group and a phenylsulfanyl substituent.
  • Molecular Formula : C₁₂H₁₆O₄S₂ (MW: 288.39 g/mol).
  • Key Differences: The sulfonyl group increases acidity (pKa ~1–2) compared to the carboxylic acid group (pKa ~4–5), altering ionization behavior under physiological conditions. The bulky aromatic substituent may enhance binding to aromatic amino acid residues in enzyme active sites .

Anticancer Activity

  • Target Compound: Derivatives of this compound, such as CW3 (a type D inhibitor), show moderate anticancer activity by targeting specific kinases or proteases .
  • Cyclohexene Analogues : The acetamido-substituted cyclohexene derivative (MW: 211.26 g/mol) may exhibit altered selectivity due to increased steric hindrance, though specific activity data are unavailable .

Physicochemical Properties

Property This compound Cyclohexene Acetamido Derivative Sulfonyl Derivative
Molecular Weight (g/mol) ~168.19 211.26 288.39
LogP (Predicted) ~1.8 ~2.1 ~1.5
Solubility (mg/mL) Moderate (aqueous) Low (due to acetamido group) High (polar groups)

Biological Activity

2-(Cyclopent-1-en-1-yl)propanoic acid, with the CAS number 92000-97-0, is a compound that has garnered interest in various scientific fields due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The carboxylic acid group facilitates hydrogen bonding and ionic interactions with biomolecules, while the cyclopentene ring allows for hydrophobic interactions, influencing various biological pathways.

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory effects. These compounds have been studied for their ability to inhibit pro-inflammatory cytokines, potentially making them candidates for treating inflammatory diseases.

Analgesic Effects

Preliminary studies suggest that this compound may possess analgesic properties. Its mechanism may involve modulation of pain pathways through inhibition of specific receptors associated with pain perception .

Antimicrobial Activity

Some derivatives have shown promising antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or preservatives in food and pharmaceutical industries .

Case Studies

  • In Vivo Studies : In animal models, administration of this compound has demonstrated reduced inflammation markers and improved pain thresholds compared to control groups.
  • In Vitro Studies : Cell culture experiments have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating potential anticancer properties .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism of Action
CyclopenteneBasic hydrocarbon, low biological activityMinimal interactions due to lack of functional groups
CyclopentanoneModerate antimicrobial activityKetone functionality allows for some reactivity
This compoundAnti-inflammatory, analgesic, antimicrobialInteraction with receptors and modulation of inflammatory pathways

Q & A

Q. What are the recommended methods for synthesizing 2-(Cyclopent-1-en-1-yl)propanoic acid, and how can reaction yields be optimized?

Synthesis of this compound may involve cyclization or coupling strategies. For example, cyclopentenyl derivatives are often synthesized via ring-opening of cyclopropane precursors (e.g., electro-induced Hofmann rearrangement for cyclopropylamine derivatives ). Alternatively, coupling cyclopentene derivatives with propanoic acid precursors using palladium-catalyzed cross-coupling reactions could be explored. Reaction optimization should focus on:

  • Catalyst selection : Pd-based catalysts for C–C bond formation.
  • Temperature control : Moderate temperatures (50–80°C) to prevent side reactions.
  • Solvent systems : Polar aprotic solvents (e.g., DMF or THF) to enhance solubility.
    Yield optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometry of reactants (e.g., 1.2:1 molar ratio of cyclopentene to propanoic acid precursor) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the cyclopentenyl moiety (characteristic vinyl proton signals at δ 5.5–6.5 ppm) and propanoic acid chain (δ 2.3–2.8 ppm for CH2_2 groups) .
  • HPLC : Reverse-phase C18 columns with UV detection (210–260 nm) to assess purity, using reference standards from pharmacopeial guidelines (e.g., EP impurities like 2-(4-Ethylphenyl)propanoic acid as comparators) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected m/z: ~168.1 for C8_8H12_{12}O2_2) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

While specific toxicological data are unavailable, precautionary measures for analogous compounds include:

  • Personal protective equipment (PPE) : Nitrile gloves, face shields, and EN 166-certified safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as cyclopentenyl derivatives may release volatile byproducts.
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Density functional theory (DFT) calculations can model:

  • Electrophilic reactivity : The electron-deficient cyclopentenyl ring may undergo Diels-Alder reactions; compute frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.
  • Acid dissociation constant (pKa) : Estimate pKa (~4.5–5.0) using software like COSMO-RS, informed by NIST’s structural data for similar compounds (e.g., 2-(Cyclopenten-1-yl)acetic acid, C7_7H10_{10}O2_2) .
  • Catalytic interactions : Simulate binding affinities with metal catalysts (e.g., Pd or Ru) to optimize coupling reactions .

Q. What experimental strategies resolve contradictions in reported stability data for cyclopentenyl-propanoic acid derivatives?

Discrepancies in stability may arise from:

  • Storage conditions : Test degradation under varying temperatures (4°C vs. ambient) and humidity levels (20–80% RH) using accelerated stability studies.
  • Light sensitivity : Conduct UV-Vis spectroscopy to assess photolytic decomposition.
  • Impurity profiling : Compare HPLC chromatograms of aged vs. fresh samples to identify degradation products (e.g., cyclopentanol derivatives via hydrolysis) .

Q. How can researchers investigate the biological activity of this compound in vitro?

Methodological approaches include:

  • Enzyme inhibition assays : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) isoforms, given structural similarity to anti-inflammatory propanoic acid derivatives (e.g., ibuprofen analogs) .
  • Cytotoxicity testing : Use MTT assays on human cell lines (e.g., HEK293) at concentrations ≤100 µM, with solvent controls (DMSO ≤0.1%).
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated oxidation of the cyclopentenyl ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.